Ascomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ascomycin has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Ascomycin, also known as Immunomycin or FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . The primary target of this compound is macrophilin-12 , a type of immunophilin . This interaction plays a crucial role in the compound’s immunosuppressive and antifungal activities.

Mode of Action

This compound acts by binding to immunophilins, especially macrophilin-12 . This binding inhibits the production of Th1 (interferon- and IL-2) and Th2 (IL-4 and IL-10) cytokines . Additionally, this compound preferentially inhibits the activation of mast cells, an important cellular component of the atopic response .

Biochemical Pathways

The biosynthesis of this compound and aromatic amino acid are closely related through chorismic acid via the shikimate biosynthesis pathway . The activation of the pentose phosphate pathway also provides more reducing power via NADPH along with erythrose 4-phosphate, a direct precursor of the shikimate pathway . This is important to enhance the production of this compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial in drug discovery and chemical safety assessment . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive properties. It inhibits the production of certain cytokines, thereby modulating immune responses . It also preferentially inhibits the activation of mast cells, which play a key role in allergic reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the metabolism of polyhydroxybutyrate, an intracellular polymer, has been found to be beneficial for cell growth and this compound production . This polymer acts as an intracellular carbon reservoir, stored as polymers when carbon sources are abundant and depolymerized into monomers for the biosynthesis of precursors when carbon sources are insufficient .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Due to its structural complexity, the chemical synthesis of ascomycin is challenging. Therefore, microbial production is preferred. The production involves the fermentation of Streptomyces hygroscopicus varascomyceticus . Genetic engineering and mutagenesis techniques have been employed to enhance the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Techniques such as the co-overexpression of genes involved in precursor synthesis and the use of polyhydroxybutyrate as an intracellular carbon reservoir have been shown to significantly increase this compound production .

Analyse Chemischer Reaktionen

Types of Reactions: Ascomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields .

Major Products: The major products formed from these reactions include derivatives of this compound with enhanced immunosuppressive and anti-inflammatory properties. One notable derivative is pimecrolimus, which is used for the treatment of atopic dermatitis .

Vergleich Mit ähnlichen Verbindungen

Tacrolimus (FK506): A close homologue of ascomycin, also produced by species.

Pimecrolimus: A derivative of this compound with enhanced anti-inflammatory properties, used for the treatment of atopic dermatitis.

Cyclosporin A: Another immunosuppressant that inhibits calcineurin but differs in its chemical structure and specific binding proteins.

Uniqueness: this compound is unique due to its selective immunomodulatory effects, particularly its ability to inhibit the elicitation phase of allergic contact dermatitis without impairing the primary immune response . This makes it a valuable compound for developing targeted immunosuppressive therapies.

Eigenschaften

CAS-Nummer |

104987-12-4 |

|---|---|

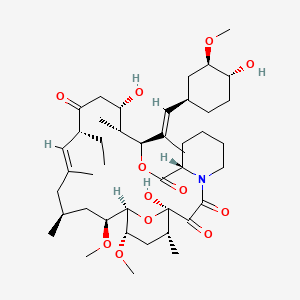

Molekularformel |

C43H69NO12 |

Molekulargewicht |

792.0 g/mol |

IUPAC-Name |

(1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1 |

InChI-Schlüssel |

ZDQSOHOQTUFQEM-CUMYOKFYSA-N |

SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

Isomerische SMILES |

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

Kanonische SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

104987-12-4 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FK-520; FK-520; FK-520; FR900520; FR-900520; FR-900520; L 683590; L-683590; L683590; Changchuanmycin; Immunomycin. Ascomycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.